

Application Notes and Protocols for Studying Fungal Mitochondrial Function Using Pyraclostrobin

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Compound of Interest

Compound Name: *Pyraclostrobin*

Cat. No.: *B128455*

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Introduction

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the electron transport chain (ETC).[1][2] This targeted inhibition disrupts the vital process of ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death.[3] Due to its specific target within the mitochondrial respiratory chain, **pyraclostrobin** serves as an invaluable tool for researchers studying fungal mitochondrial function, mechanisms of fungicide resistance, and for the development of novel antifungal agents.

These application notes provide a comprehensive overview and detailed protocols for utilizing **pyraclostrobin** to investigate key aspects of fungal mitochondrial bioenergetics, including mitochondrial respiration, ATP synthesis, mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).

Mechanism of Action

Pyraclostrobin's efficacy as a fungicide stems from its ability to block electron transfer at Complex III of the mitochondrial ETC.[4] Specifically, it binds to the Qo site on cytochrome b,

preventing the oxidation of ubiquinol. This interruption of the Q-cycle halts the flow of electrons to cytochrome c, which in turn inhibits the proton pumping activity of Complex III. The consequences of this inhibition are twofold: a collapse of the mitochondrial membrane potential and a drastic reduction in ATP synthesis.[5][6] Furthermore, the blockage of the electron flow can lead to an accumulation of electrons at Complex III, resulting in the increased production of superoxide radicals, a primary type of reactive oxygen species (ROS).[4][7]

Data Presentation

The following tables summarize the quantitative effects of **pyraclostrobin** on various fungal species and key mitochondrial parameters.

Table 1: EC50 Values of **Pyraclostrobin** for Mycelial Growth Inhibition in Various Fungal Species

Fungal Species	EC50 (µg/mL)	Reference
Colletotrichum siamense (sensitive)	1.192 - 2.068	[8]
Colletotrichum siamense (resistant)	18.159 - 23.797	[8]
Sclerotium rolfsii	0.0291 - 1.0871	[9]
Cercospora zeae-maydis	0.0003 - 0.0025	[10]
Colletotrichum spp. (from various hosts)	Varies by species and host	[11]

Table 2: Effects of **Pyraclostrobin** on Fungal Mitochondrial Parameters

Parameter	Fungal Species/Model	Pyraclostrobin Concentration	Observed Effect	Reference
Mitochondrial Respiration	Honey Bee (as a model)	$\geq 10 \mu\text{M}$	Dose-dependent inhibition	[5][12]
ATP Synthesis	Honey Bee (as a model)	$\geq 15 \mu\text{M}$	Dose-dependent decrease	[5][12]
Mitochondrial Membrane Potential	Honey Bee (as a model)	$\geq 5 \mu\text{M}$	Dose-dependent decline	[5][12]
Mitochondrial Superoxide Production	Human Hepatocytes (as a model)	$0.5 \mu\text{M}$	Significant increase	[4][7]

Note: Quantitative data for ATP reduction percentages and millivolt changes in membrane potential in specific fungal species are not readily available in the reviewed literature. The provided data from model organisms can serve as a starting point for designing experiments in fungi.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols may require optimization for specific fungal species and laboratory conditions.

Protocol 1: Isolation of Fungal Mitochondria

This protocol is adapted from methods for isolating mitochondria from filamentous fungi and may need to be adjusted based on the specific fungus being studied.[3][13][14]

Materials:

- Fungal mycelia
- Isolation Buffer: 0.44 M sucrose, 10 mM Tris-HCl (pH 7.5), 5 mM EDTA
- Grinding apparatus (e.g., mortar and pestle with sand, or a bead beater)

- Cheesecloth
- Centrifuge and centrifuge tubes
- Dounce homogenizer (optional)

Procedure:

- Grow and harvest fungal mycelia from liquid culture. Wash the mycelia thoroughly with distilled water and then with cold isolation buffer.
- Disrupt the fungal cells in cold isolation buffer using a grinding apparatus.
- Filter the homogenate through several layers of cheesecloth to remove cell debris.
- Centrifuge the filtrate at a low speed (e.g., 1,500 x g) for 10 minutes at 4°C to pellet nuclei and remaining cell debris.
- Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
- Discard the supernatant. Gently resuspend the mitochondrial pellet in a minimal volume of fresh, cold isolation buffer. A Dounce homogenizer can be used for gentle resuspension.
- Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay). The mitochondrial suspension is now ready for downstream assays.

Protocol 2: Measurement of Mitochondrial Respiration

This protocol utilizes a Clark-type oxygen electrode to measure oxygen consumption.

Materials:

- Isolated fungal mitochondria
- Clark-type oxygen electrode system

- Respiration Buffer: 125 mM sucrose, 65 mM KCl, 10 mM HEPES (pH 7.2), 2 mM KH₂PO₄, 1 mM MgCl₂, 0.5 mM EGTA
- Respiratory substrates (e.g., 10 mM succinate, 10 mM pyruvate + 5 mM malate)
- ADP (Adenosine diphosphate)
- **Pyraclostrobin** stock solution (in DMSO)

Procedure:

- Calibrate the oxygen electrode according to the manufacturer's instructions.
- Add respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25-30°C).
- Add the isolated fungal mitochondria to the chamber (typically 0.5-1.0 mg of mitochondrial protein/mL).
- Add the desired respiratory substrate to initiate basal respiration (State 2).
- Add a known amount of ADP (e.g., 100-200 µM) to stimulate ATP synthesis-linked respiration (State 3).
- After a stable State 3 respiration rate is achieved, add different concentrations of **pyraclostrobin** to the chamber and record the inhibition of oxygen consumption.
- Calculate the rate of oxygen consumption before and after the addition of **pyraclostrobin** to determine the extent of inhibition.

Protocol 3: Measurement of Mitochondrial ATP Synthesis

This protocol uses a luciferin/luciferase-based bioluminescence assay.

Materials:

- Isolated fungal mitochondria

- ATP Assay Kit (luciferin/luciferase-based)
- Luminometer
- Respiration Buffer (as in Protocol 2)
- Respiratory substrates
- ADP
- **Pyraclostrobin** stock solution

Procedure:

- Prepare a reaction mixture containing respiration buffer, respiratory substrates, and ADP in a luminometer tube.
- Add the isolated fungal mitochondria to the reaction mixture.
- Add the ATP assay reagent (luciferin/luciferase) to the tube.
- Measure the baseline luminescence, which is proportional to the rate of ATP synthesis.
- To test the effect of **pyraclostrobin**, pre-incubate the mitochondria with various concentrations of the fungicide for a defined period (e.g., 5-10 minutes) before adding them to the reaction mixture, or add **pyraclostrobin** directly to the reaction mixture and monitor the change in luminescence over time.
- Express the results as a percentage of the control (no **pyraclostrobin**) ATP synthesis rate.

Protocol 4: Measurement of Mitochondrial Membrane Potential ($\Delta\Psi_m$)

This protocol uses the fluorescent dye safranin O.^[5]^[12]

Materials:

- Isolated fungal mitochondria

- Spectrofluorometer
- Safranin O stock solution
- Respiration Buffer (as in Protocol 2)
- Respiratory substrates
- **Pyraclostrobin** stock solution

Procedure:

- Set the spectrofluorometer to the appropriate excitation and emission wavelengths for safranin O (e.g., 495 nm excitation, 586 nm emission).
- Add respiration buffer to a cuvette and place it in the spectrofluorometer.
- Add safranin O to the cuvette (final concentration typically 5-10 μM) and record the baseline fluorescence.
- Add the isolated fungal mitochondria. The fluorescence will quench as the dye is taken up by the energized mitochondria.
- Add a respiratory substrate to energize the mitochondria, leading to a further decrease in fluorescence, indicating an increase in $\Delta\Psi\text{m}$.
- Once a stable fluorescence signal is achieved, add different concentrations of **pyraclostrobin** and monitor the increase in fluorescence, which corresponds to the dissipation of the mitochondrial membrane potential.

Protocol 5: Detection of Mitochondrial Superoxide

This protocol utilizes the fluorescent probe MitoSOX Red for the specific detection of superoxide in mitochondria.^{[15][16][17]}

Materials:

- Intact fungal cells or spheroplasts

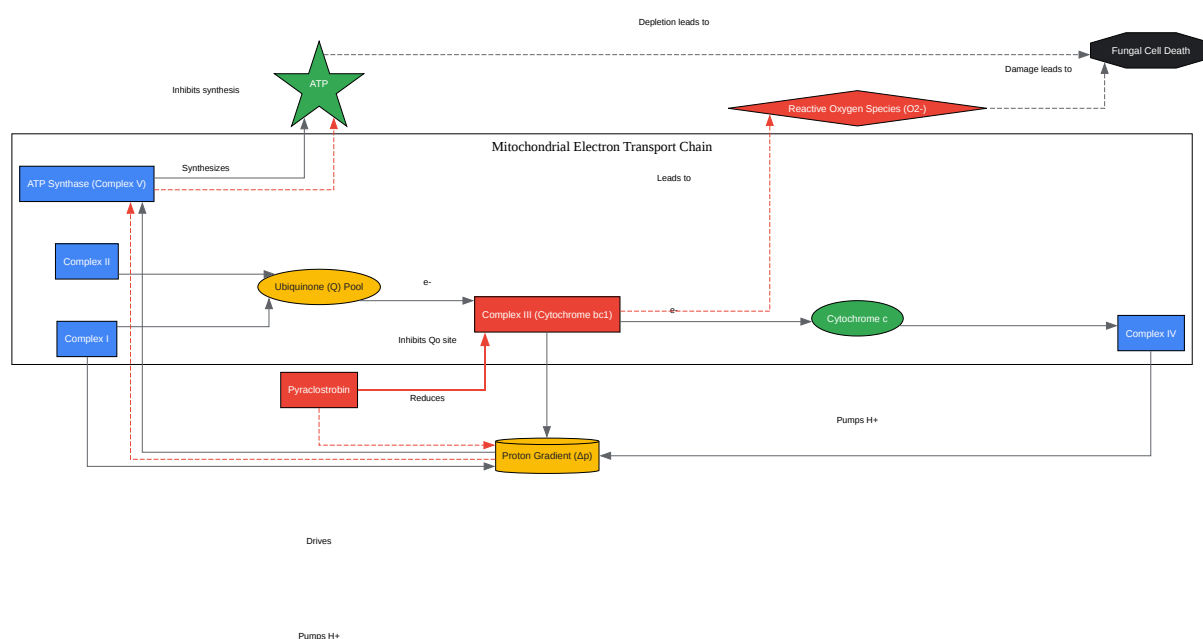
- MitoSOX Red reagent
- DMSO (anhydrous)
- Appropriate buffer (e.g., HBSS with calcium and magnesium, or a buffer suitable for the specific fungus)
- Fluorescence microscope or flow cytometer

Procedure:

- Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
- Prepare a working solution by diluting the stock solution in the appropriate buffer to a final concentration of 1-5 μ M. The optimal concentration should be determined empirically.
- Treat the fungal cells or spheroplasts with different concentrations of **pyraclostrobin** for the desired duration. Include an untreated control.
- Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at the optimal growth temperature for the fungus, protected from light.
- Gently wash the cells three times with the buffer to remove excess probe.
- Visualize the red fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer (typically in the PE channel). An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Visualizations

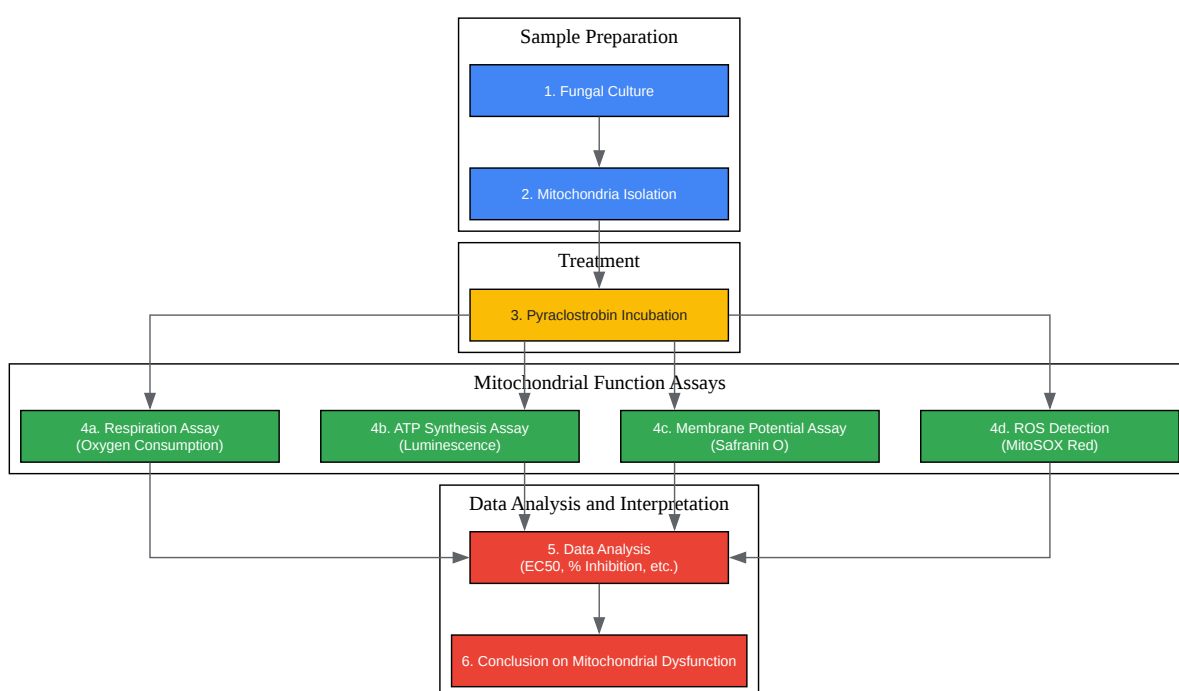
Signaling Pathway of Pyraclostrobin Action



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Caption: **Pyraclostrobin** inhibits Complex III, disrupting the electron transport chain.

Experimental Workflow for Assessing Mitochondrial Function



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Caption: Workflow for studying **pyraclostrobin**'s effects on fungal mitochondria.

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